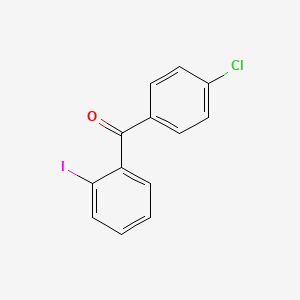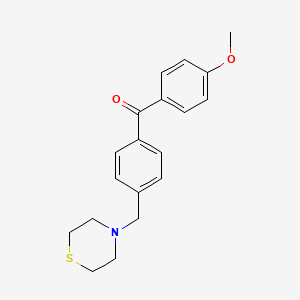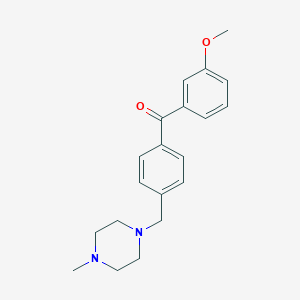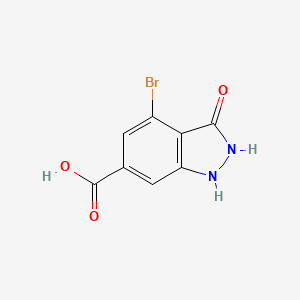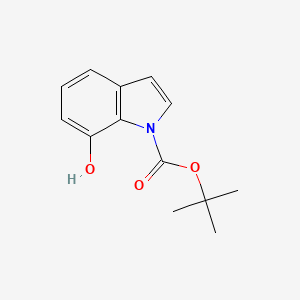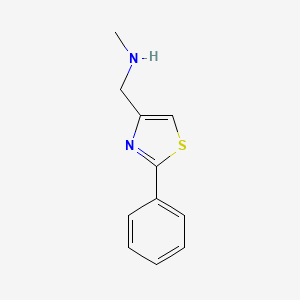
N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine
Übersicht
Beschreibung
“N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine” is a chemical compound with the molecular formula C11H12N2S . It has a molecular weight of 204.29 g/mol . The IUPAC name for this compound is N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine .
Molecular Structure Analysis
The molecular structure of “N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine” includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI code for this compound is 1S/C11H12N2S/c1-12-7-10-8-14-11(13-10)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3 .Physical And Chemical Properties Analysis
“N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine” has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 53.2 Ų . The compound has a rotatable bond count of 3 .Wissenschaftliche Forschungsanwendungen
-
Pharmacological Applications
- Thiazoles and triazoles have been used in drug discovery for the treatment of various conditions such as hypnotism, schizophrenia, inflammation, bacterial infections, allergies, HIV infections, hypertension, and pain .
- They have also been used as fibrinogen receptor antagonists with antithrombotic activity .
-
Antimicrobial Applications
-
Antifungal Applications
-
Anticancer Applications
-
Antioxidant Applications
-
Neuroprotective Applications
-
Antiviral Applications
-
Anti-Inflammatory Applications
-
Antidiabetic Applications
-
Antimalarial Applications
-
Antitubercular Applications
-
Anticholinesterase Applications
-
Analgesic Applications
- Thiazole derivatives have been used in drug discovery for the treatment of pain .
- They have been used in the synthesis of high nitrogen-containing heterocyclic compounds .
- The methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific analgesic agent and its intended use .
-
Anticonvulsant Applications
- Thiazole derivatives have been used as anticonvulsant agents .
- They have been used in the synthesis of high nitrogen-containing heterocyclic compounds .
- The methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific anticonvulsant agent and its intended use .
-
Antihypertensive Applications
- Thiazole derivatives have been used as antihypertensive agents .
- They have been used in the synthesis of high nitrogen-containing heterocyclic compounds .
- The methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific antihypertensive agent and its intended use .
-
Antidepressant Applications
- Triazole nucleus is present in a number of drug classes such as antidepressants .
- They have been used in the synthesis of high nitrogen-containing heterocyclic compounds .
- The methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific antidepressant and its intended use .
-
Antianxiety Applications
- Triazole nucleus is present in a number of drug classes such as antianxiety .
- They have been used in the synthesis of high nitrogen-containing heterocyclic compounds .
- The methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific antianxiety agent and its intended use .
-
Ulcerogenic Applications
- The derivatives of 1,3-diazole show ulcerogenic activities .
- They have been used in the synthesis of high nitrogen-containing heterocyclic compounds .
- The methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific ulcerogenic agent and its intended use .
Eigenschaften
IUPAC Name |
N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-12-7-10-8-14-11(13-10)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRXAOUDHZOHPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649884 | |
| Record name | N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine | |
CAS RN |
921101-66-8 | |
| Record name | N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



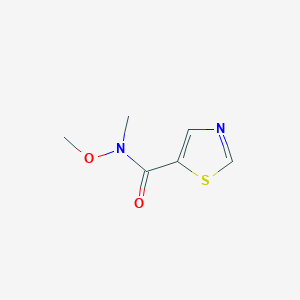
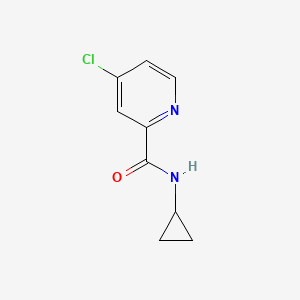
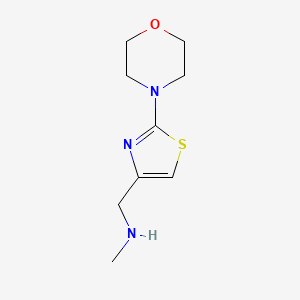
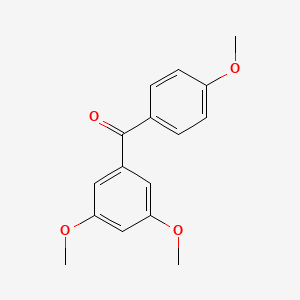
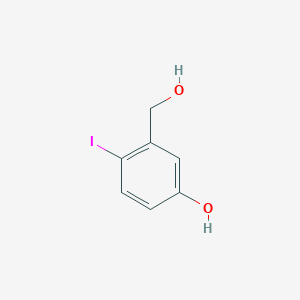

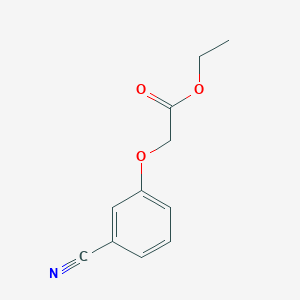
![3-Amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1604350.png)

